molecular formula C10H9BrN2O3S B8449486 N-(3-methyl-5-isoxazolyl)-4-bromobenzenesulfonamide

N-(3-methyl-5-isoxazolyl)-4-bromobenzenesulfonamide

Cat. No.: B8449486
M. Wt: 317.16 g/mol
InChI Key: ZONVLOQGEBCRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-5-isoxazolyl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C10H9BrN2O3S and its molecular weight is 317.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrN2O3S

Molecular Weight

317.16 g/mol

IUPAC Name

4-bromo-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C10H9BrN2O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,1H3

InChI Key

ZONVLOQGEBCRDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-brombenzenesulfonyl chloride (solid) was added, in five portions, to a solution of 3-methyl-5-aminoisoxazole (3.82 g, 40 mmol) in dry pyridine (30 ml). This was stirred at room temperature for 3 h and the pyridine was removed under reduced pressure. The residue was dissolved in THF (300 ml) and a 5% NaOH solution (100 ml) was added. Stirring continued for 1 h at room temperature. The THF was removed under reduced pressure and the resultant residue was neutralized to pH 2 using concentrated hydrochloric acid. This was extracted with ethyl acetate (3×200 ml) and the combined organic layer was dried over MgSO4 and concentrated. The crude product was recrystallized using hexane/ethyl acetate giving N-(3-methyl-5-isoxazolyl)-4-bromobenzenesulfonamide (9.2 g, 72% yield).
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0 (± 1) mol
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3.82 g
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30 mL
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